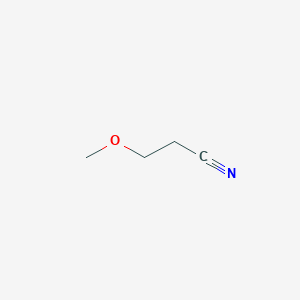
Triethylene glycol dicaprylate
Overview
Description
Triethylene glycol dicaprylate (TEGDMC) is a synthetic, non-ionic surfactant that is widely used in cosmetics and personal care products. It is a white to yellowish, odorless liquid with a low melting point. TEGDMC is a polyol ester that is composed of two molecules of glycerol, one molecule of caprylic acid, and three molecules of ethylene glycol. It is used as an emollient, surfactant, and solubilizer in many cosmetic and personal care products, such as skin care products, hair care products, and makeup. It is also used in pharmaceuticals, inks, and food products.
Mechanism of Action
Target of Action
Triethylene glycol dicaprylate, also known as Triethylene glycol dioctanoate, is a compound that primarily targets microorganisms. It exhibits antimicrobial activity against a wide range of microorganisms . The compound is registered for use in air sanitization and deodorization by the US Environmental Protection Agency .
Mode of Action
The compound interacts with its targets (microorganisms) through a process of disinfection. It has been found to be effective against airborne bacteria and viruses .
Biochemical Pathways
It disrupts the normal functioning of these organisms, leading to their elimination .
Result of Action
The primary result of the action of this compound is the reduction of microbial populations. This is achieved through its antimicrobial activity, which leads to the death of microorganisms . In one study, the use of iodo-triethylene glycol resulted in a 91% reduction in total bacterial cell count .
Safety and Hazards
Future Directions
While specific future directions for Triethylene glycol dicaprylate were not found in the search results, it’s worth noting that research is ongoing into the properties and potential applications of similar compounds. For instance, studies have been conducted on the cytotoxicity of Triethylene glycol dimethacrylate on pulp cells, which could have implications for dental restorative materials .
Biochemical Analysis
Biochemical Properties
It is known that ethylene glycols, including Triethylene glycol, can be oxidized by molecular oxygen in anhydrous media at high rates . This oxidation process primarily affects the terminal hydroxyl groups of the glycol molecule .
Cellular Effects
Related compounds such as Triethylene glycol dimethacrylate have been shown to have cytotoxic and genotoxic effects on Chinese hamster ovary cells . It’s also known that Triethylene glycol, a component of Triethylene glycol dicaprylate, can promote the growth of certain bacteria .
Molecular Mechanism
It is known that ethylene glycols can be oxidized by molecular oxygen, which primarily affects the terminal hydroxyl groups of the glycol molecule .
Temporal Effects in Laboratory Settings
Triethylene glycol, a component of this compound, has been shown to have antimicrobial activity, which could potentially change over time .
Metabolic Pathways
It is known that ethylene glycols, including Triethylene glycol, can be metabolized via oxidation by molecular oxygen .
Transport and Distribution
Triethylene glycol, a component of this compound, is commonly used in natural gas dehydration, indicating it may have some transport and distribution capabilities .
Subcellular Localization
It is known that related compounds such as Triethylene glycol can be used in various industrial applications, suggesting potential for diverse subcellular localizations .
properties
IUPAC Name |
2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-3-5-7-9-11-13-21(23)27-19-17-25-15-16-26-18-20-28-22(24)14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGHMLJGPSVSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059334 | |
| Record name | Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106-10-5 | |
| Record name | Octanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 1,1'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylene glycol dicaprylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylenedioxydiethyl dioctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-](/img/structure/B90412.png)


![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)




![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
